molecular formula C20H19N3O3 B2937854 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865286-05-1

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2937854
CAS No.: 865286-05-1
M. Wt: 349.39
InChI Key: VUYHUWZKVVJHQU-UHFFFAOYSA-N
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Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a heterocycle known for its diverse biological activities and utility in medicinal chemistry research . The oxadiazole ring is substituted at the 5-position with a 2-methoxyphenyl group and at the 2-position with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. The methoxy group on the phenyl ring is an electron-donating substituent that can influence the compound's electronic properties, solubility, and binding affinity with biological targets . Compounds with 1,3,4-oxadiazole scaffolds have been investigated in research for their notable biological activities. Studies on similar oxadiazole derivatives have shown they can exhibit remarkable antimicrobial activity and have demonstrated promising inhibition of viral replication, such as against the hepatitis-C virus (HCV), in preliminary in vitro studies . The synthesis of such compounds typically involves the cyclization of hydrazides with carboxylic acids or their derivatives, often employing dehydrating agents like phosphorus oxychloride (POCl3) to form the central oxadiazole ring . This product is intended for research applications and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-9-5-4-8-16(17)19-22-23-20(26-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYHUWZKVVJHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their cyclization under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Properties
Compound Name & Source Substituents on Oxadiazole Ring Molecular Weight Biological Activity
OZE-I 5,6,7,8-Tetrahydro-2-naphthalenyl 283.32 Antimicrobial (Staphylococcus aureus)
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) 4-Chlorophenyl 279.72 Antiproliferative (mean GP: 45.20)
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide 3,4-Dimethylphenyl 347.40 Not reported (structural analog)
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide 4-Fluorophenyl 338.34 Not reported (bioisosteric substitution)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide Thiophene derivatives Not reported Apoptosis induction (A549 and C6 cell lines)

Physicochemical and Structural Implications

  • Molecular Weight : The target compound’s molecular weight (~347–350 g/mol, inferred from ) positions it within the "drug-like" range, whereas lower-weight analogs like OZE-I (283.32 g/mol) may exhibit better bioavailability .
  • Tetrahydronaphthalene Role : This moiety is critical in compounds with anticancer () and antioxidant () activities, likely due to its planar structure and ability to modulate π-π interactions.

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity based on diverse sources and includes relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3} with a molecular weight of approximately 377.45 g/mol. The structure includes an oxadiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar oxadiazole compounds had IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. The presence of the methoxy group on the phenyl ring enhances these effects by increasing electron density and improving interactions with biological targets .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)1.61 ± 0.92Apoptosis induction
Compound BMCF-7 (Breast)1.98 ± 1.22Bcl-2 inhibition
This compoundHeLa (Cervical)TBDTBD

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methoxy substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that oxadiazole derivatives may also exhibit anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelReference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatoryPreliminary

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Essential for bioactivity.
  • Methoxy Group : Enhances lipophilicity and improves binding affinity.
  • Tetrahydronaphthalene Core : Provides structural stability and hydrophobic interactions.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling the 1,3,4-oxadiazole moiety to the tetrahydronaphthalene backbone. A plausible route includes:

Protection of hydroxyl groups : Use 3,4-dihydro-2H-pyran (DHP) with pyridinium p-toluenesulfonate (PPTS) in dry dichloromethane to protect reactive sites .

Reduction steps : Employ lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under controlled temperatures (0–5°C) to reduce esters to alcohols .

Cyclization : Utilize iodine and triphenylphosphine (PPh₃) in THF to form the oxadiazole ring .
Optimization : Vary catalysts (e.g., PPTS vs. TsOH), solvent polarity, and reaction time. Monitor yields via HPLC or GC-MS.

Q. What spectroscopic techniques are critical for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify methoxy, oxadiazole, and tetrahydronaphthalene protons. Overlapping signals (e.g., aromatic protons) require 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydronaphthalene core .
    Data Contradictions : Cross-validate with IR (carbonyl stretches) and elemental analysis.

Q. What safety protocols are essential for handling this compound, given conflicting hazard classifications in literature?

  • Methodological Answer : Despite discrepancies in hazard data (e.g., acute toxicity H302 in vs. "no known hazard" in ), adopt standard precautions:
  • Engineering Controls : Use fume hoods for dust/aerosol suppression .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Storage : Dry, cool (2–8°C), inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target receptors (e.g., kinases or GPCRs). Focus on the oxadiazole ring’s electron-deficient nature for π-π interactions .
  • ADMET Prediction : SwissADME or pkCSM models assess bioavailability and toxicity risks.
    Validation :
  • In vitro assays : Measure IC₅₀ values against relevant cell lines (e.g., cancer or bacterial).
  • SAR Studies : Modify substituents (e.g., methoxy group position) to correlate computational predictions with experimental bioactivity .

Q. What strategies resolve discrepancies in bioactivity data across different in vitro assays?

  • Methodological Answer : Conflicting results may arise from:
  • Assay Conditions : Test solubility (DMSO vs. aqueous buffers) and pH stability .
  • Cell Line Variability : Use isogenic cell lines and standardize passage numbers.
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
    Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates.

Q. How can the synthetic route be modified to incorporate isotopic labeling for pharmacokinetic studies?

  • Methodological Answer :
  • Deuterium Labeling : Replace methoxy (-OCH₃) with -OCD₃ via deuterated DHP in the protection step .
  • ¹³C/¹⁵N Isotopes : Use labeled starting materials (e.g., ¹³C-methyl iodide) during alkylation or cyclization.
    Validation : LC-MS/MS tracks isotopic purity and metabolic stability in rodent models .

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